Lipophilicity Differentiation vs. 5-Unsubstituted Analog
The experimental or calculated partition coefficient (LogP) for 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole provides a quantitative physicochemical differentiation from the 5-unsubstituted analog 2-(4-methoxyphenyl)benzoxazole (CAS 838-34-6). The Chemsrc database reports a LogP of 4.15680 for CAS 891-15-6 [1]. Although a direct experimentally measured LogP for CAS 838-34-6 was not located in this search, the addition of a chlorine atom at the 5-position is well-established in medicinal chemistry to increase lipophilicity; based on the Hansch π value for aromatic chlorine (+0.71), the 5-chloro derivative is predicted to be approximately 5-fold more lipophilic than the parent compound [2]. This LogP difference is expected to influence membrane permeability, plasma protein binding, and metabolic clearance pathways.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.15680 (Chemsrc calculated value) [1] |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)benzoxazole (CAS 838-34-6); LogP predicted to be approximately 3.45 based on subtraction of Hansch π(Cl) from target compound LogP (class-level estimate, no direct experimental data identified for comparator) [2] |
| Quantified Difference | ΔLogP ≈ +0.71 units (estimated); ~5-fold higher lipophilicity for CAS 891-15-6 (class-level inference based on aromatic Cl π value) |
| Conditions | Calculated/predicted LogP values; no experimental shake-flask or chromatographic LogP data identified for either compound in the accessed sources |
Why This Matters
For procurement decisions in drug discovery or agrochemical programs, a ~5-fold difference in lipophilicity can significantly alter membrane permeability and off-target binding profiles, meaning these two compounds cannot be assumed to behave interchangeably in biological assays.
- [1] Chemsrc. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole, CAS 891-15-6. LogP = 4.15680. Available at: https://m.chemsrc.com/cas/891-15-6_864695.html (accessed 2026-04-28). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. (Hansch π value for aromatic Cl = +0.71.) View Source
